![molecular formula C20H16N2O4 B14223742 Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate CAS No. 828915-35-1](/img/structure/B14223742.png)
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C18H16N2O4 It is a derivative of benzene with two pyridin-2-ylmethyl groups attached to the benzene ring at the 1 and 4 positions, and two ester groups at the same positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with pyridin-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridin-2-ylmethyl groups can be oxidized to form pyridine N-oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Benzene-1,4-dimethanol derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate has several applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Mécanisme D'action
The mechanism of action of Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity[3][3]. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-pyridylmethyl)benzene: Similar structure but lacks the ester groups.
1,4-Bis(1H-imidazol-1-yl)methylbenzene: Contains imidazole groups instead of pyridine.
1,4-Bis(2-pyridyl)benzene: Similar but with pyridine groups directly attached to the benzene ring.
Uniqueness
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate is unique due to the presence of both pyridin-2-ylmethyl and ester groups, which provide a combination of coordination and reactivity properties not found in the similar compounds listed above. This makes it a versatile compound for various applications in coordination chemistry, materials science, and biological research .
Propriétés
Numéro CAS |
828915-35-1 |
|---|---|
Formule moléculaire |
C20H16N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
bis(pyridin-2-ylmethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H16N2O4/c23-19(25-13-17-5-1-3-11-21-17)15-7-9-16(10-8-15)20(24)26-14-18-6-2-4-12-22-18/h1-12H,13-14H2 |
Clé InChI |
RKSULSNXBAJLMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


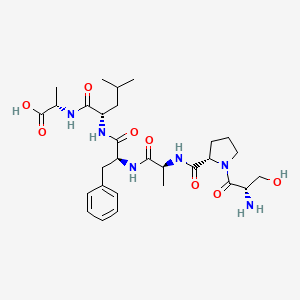
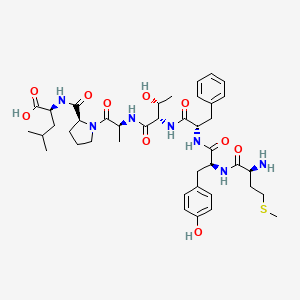

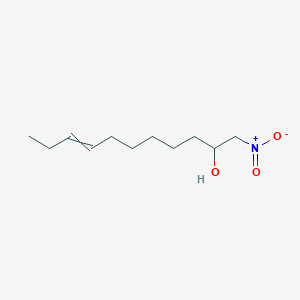
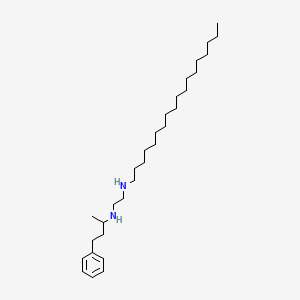
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)

![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)

![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)
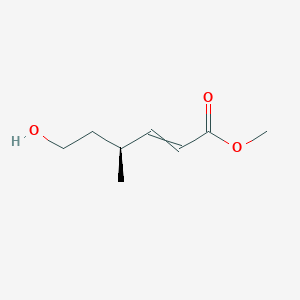
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
